N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide
Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide is a complex organic compound with a unique structure that includes a fluorene core, a carboxamide group, and a hydroxy-methylpropan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through Friedel-Crafts acylation of biphenyl with acetic anhydride, followed by cyclization. The hydroxy-methylpropan-2-yl group can be introduced through a Grignard reaction with an appropriate alkyl halide. The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the fluorene core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The hydroxy-methylpropan-2-yl group can form hydrogen bonds with active sites of enzymes, while the fluorene core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide
- N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide is unique due to its fluorene core, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other similar compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(2,10-20)19-17(22)11-7-8-13-12-5-3-4-6-14(12)16(21)15(13)9-11/h3-9,20H,10H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLMGRXZOVXMNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670725 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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